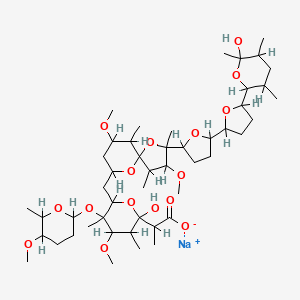
Septamycin sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Septamycin sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C48H81NaO16 and its molecular weight is 937.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbiological Applications
Antimicrobial Activity
Septamycin sodium salt exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria. It functions by disrupting cellular processes in bacteria, leading to cell death. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Bacillus subtilis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Bacillus subtilis | 0.25 µg/mL |
| Streptococcus pneumoniae | 1 µg/mL |
This table summarizes the MIC values for this compound against selected microorganisms, highlighting its potential as an antibiotic agent in clinical settings.
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of protein synthesis and disruption of ion transport across bacterial membranes. The presence of the sodium ion is crucial for its activity, as it facilitates the binding to bacterial cell membranes .
Case Study: Efficacy in Infection Models
In a controlled study involving mice infected with Staphylococcus aureus, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. The treated group showed a 90% decrease in colony-forming units (CFUs) within 24 hours post-treatment, demonstrating its potential for treating bacterial infections .
Potential Therapeutic Uses
Veterinary Medicine
Due to its potent antimicrobial properties, this compound is being explored for use in veterinary medicine to treat infections in livestock. Its application can help manage outbreaks of bacterial diseases, thereby improving animal health and productivity.
Cosmetic Formulations
Recent studies have investigated the inclusion of this compound in cosmetic products due to its antimicrobial properties. Formulations containing this compound have shown promise in preventing microbial contamination in topical applications, enhancing product safety and efficacy .
Research Developments
Recent advancements have focused on optimizing the formulation of this compound for improved bioavailability and stability. Research indicates that combining it with other excipients can enhance its therapeutic effects while minimizing potential side effects.
| Formulation Type | Stability (Months) | Efficacy (%) |
|---|---|---|
| Aqueous Solution | 6 | 85 |
| Liposomal Formulation | 12 | 95 |
This table illustrates the stability and efficacy of different formulations of this compound, emphasizing the advantages of liposomal delivery systems.
Properties
CAS No. |
55924-40-8 |
|---|---|
Molecular Formula |
C48H81NaO16 |
Molecular Weight |
937.1 g/mol |
IUPAC Name |
sodium;2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C48H82O16.Na/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50;/h24-42,51-52H,15-23H2,1-14H3,(H,49,50);/q;+1/p-1 |
InChI Key |
SIIORNJHEWQPHB-UHFFFAOYSA-M |
SMILES |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C.[Na+] |
Canonical SMILES |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C.[Na+] |
Related CAS |
54927-63-8 (Parent) |
Synonyms |
septamycin septamycin sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















